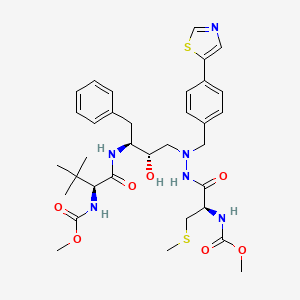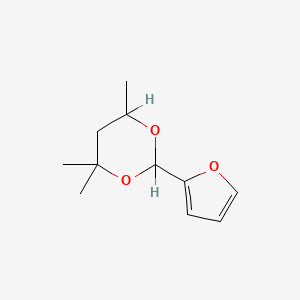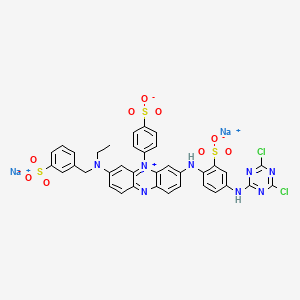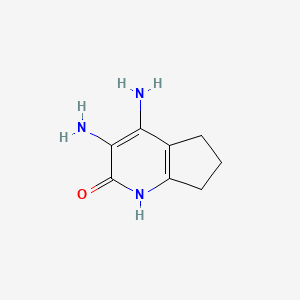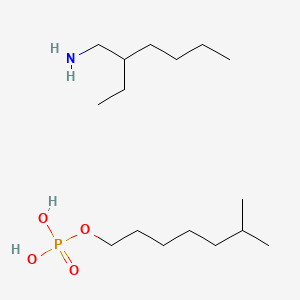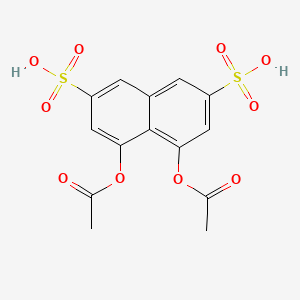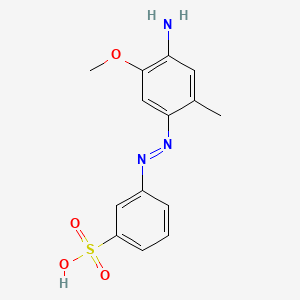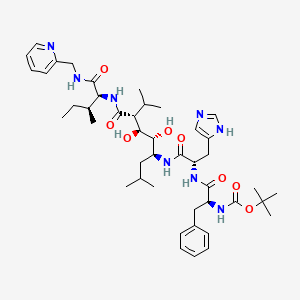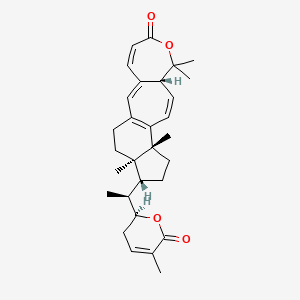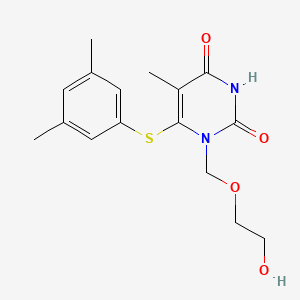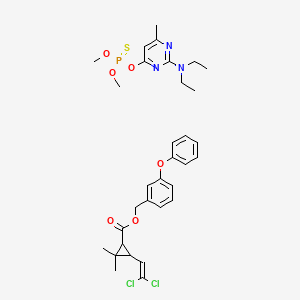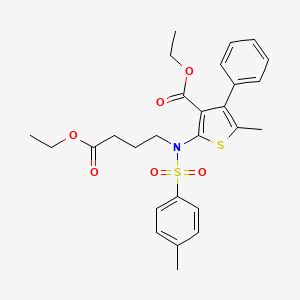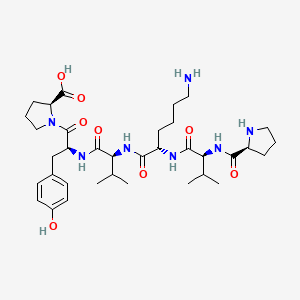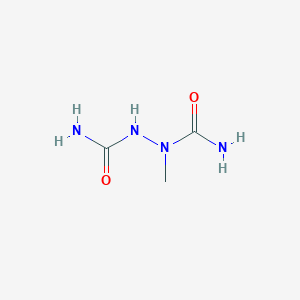
1-Methylhydrazine-1,2-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 137982 is a chemical compound known for its significant applications in various scientific fields. It is often used in research due to its unique properties and potential therapeutic benefits. The compound has been studied extensively for its role in biological processes and its potential as a therapeutic agent.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of NSC 137982 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it generally involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of NSC 137982 is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors, continuous monitoring of reaction parameters, and purification techniques such as crystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions: NSC 137982 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation states.
Reduction: It can be reduced using reducing agents to yield different reduced forms.
Substitution: NSC 137982 can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the functional groups involved but typically involve the use of catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state derivatives.
科学的研究の応用
NSC 137982 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.
Biology: The compound is studied for its effects on biological systems, including its potential as a therapeutic agent.
Medicine: NSC 137982 is investigated for its potential use in treating various diseases due to its biological activity.
Industry: It is used in the development of new materials and as a component in various industrial processes.
作用機序
The mechanism of action of NSC 137982 involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. These interactions can affect cellular processes such as signal transduction, gene expression, and metabolic pathways.
類似化合物との比較
NSC 137982 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or biological activities. For example:
7-Chloro-1,2,3,4-tetrahydro-1-(2-methyl-4-nitrobenzoyl)-5H-1-benzazepin-5-one: This compound shares some structural similarities with NSC 137982 but differs in its specific functional groups and biological activity.
Paclitaxel: Although structurally different, paclitaxel also interacts with cellular proteins and affects cellular processes.
特性
CAS番号 |
4114-33-4 |
|---|---|
分子式 |
C3H8N4O2 |
分子量 |
132.12 g/mol |
IUPAC名 |
1-(carbamoylamino)-1-methylurea |
InChI |
InChI=1S/C3H8N4O2/c1-7(3(5)9)6-2(4)8/h1H3,(H2,5,9)(H3,4,6,8) |
InChIキー |
RWPPDUUPYSHGSK-UHFFFAOYSA-N |
正規SMILES |
CN(C(=O)N)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


